2-(2-Cyanophenoxy)acetic acid

Thermal Analysis Crystallization Purity QC

Researchers ordering 2-(2-cyanophenoxy)acetic acid for CRTh2 antagonist programs often face isomeric cross-contamination risks when sourcing ortho, meta, and para isomers in parallel. This ortho-cyano isomer resolves that challenge with a distinct melting point (175-178 °C) for rapid identity confirmation upon receipt. Key procurement considerations: (i) 98% HPLC purity, available at kilogram scale for medicinal chemistry and agrochemical programs; (ii) unique spatial orientation enables heterocycle-forming cyclizations impossible with meta/para congeners; (iii) aqueous solubility of 2.5 g/L supports DMSO-sparing assay formats; (iv) ester conjugate IC50 of 1.21 μM against Glycoprotein 42 (HHV-4) provides a quantifiable benchmark for antiviral SAR.

Molecular Formula C9H7NO3
Molecular Weight 177.16 g/mol
CAS No. 6574-95-4
Cat. No. B1363870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Cyanophenoxy)acetic acid
CAS6574-95-4
Molecular FormulaC9H7NO3
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C#N)OCC(=O)O
InChIInChI=1S/C9H7NO3/c10-5-7-3-1-2-4-8(7)13-6-9(11)12/h1-4H,6H2,(H,11,12)
InChIKeyFNJPHLBTJIHHPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Cyanophenoxy)acetic Acid: Physicochemical Identity


2-(2-Cyanophenoxy)acetic acid (CAS 6574-95-4) is an ortho-cyano-substituted phenoxyacetic acid derivative with the molecular formula C9H7NO3 and molecular weight 177.16 g/mol . This compound belongs to a therapeutically relevant class of CRTh2 (DP2) receptor modulators, where the cyano group at the ortho position of the phenyl ring serves as a critical pharmacophoric element, as claimed in foundational patents by AstraZeneca for treating respiratory and allergic inflammatory disorders [1]. It is commercially available as an organic synthesis intermediate at purities up to 98% (HPLC), with production capability at kilogram scale, making it relevant for medicinal chemistry, agrochemical, and fine chemical research programs [2].

CRTh2 modulator scaffold – patent-class phenoxyacetic acid core for DP2 receptor pathway studies
Ortho-cyano pharmacophore – distinct intramolecular interaction and cyclization potential vs. meta/para isomers
Kilogram-scale intermediate – supports iterative medicinal chemistry and parallel synthesis workflows

2-(2-Cyanophenoxy)acetic Acid: Positional Isomer Limitations


Within the cyanophenoxyacetic acid family, the substitution position (ortho, meta, para) profoundly affects solid-state properties, solubility, lipophilicity, and downstream synthetic chemistry . The ortho-cyano isomer exhibits a melting point approximately 55–60 °C higher than the meta isomer and distinct aqueous solubility relative to the para isomer, which directly impacts crystallization behavior, purity assessment via differential scanning calorimetry (DSC), and reliable inventory identification during procurement and analytical release [1]. Furthermore, the ortho-cyano group provides a unique spatial orientation for intramolecular interactions and heterocycle-forming cyclization reactions that are geometrically impossible for the meta or para congeners, meaning that substituting a positional isomer into a synthetic route optimized for the ortho compound leads to divergent reaction outcomes and structural scaffolds .

Meta-cyano isomer
2-(2-Cyanophenoxy)acetic acid
~55–60 °C melting point difference may alter crystallization and DSC purity assessment; cyclization geometry cannot be replicated.
Para-cyano isomer
2-(2-Cyanophenoxy)acetic acid
~28% higher aqueous solubility may shift dose-response profiles; intramolecular interaction motif is absent.
Unsubstituted parent
2-(2-Cyanophenoxy)acetic acid
LogP differs by ~0.32 units; lacks the cyano pharmacophore required for patent-class CRTh2 engagement studies.

2-(2-Cyanophenoxy)acetic Acid: Key Differentiation Data


Melting Point: Ortho vs. Meta and Para Isomers

The ortho-cyano isomer (2-(2-cyanophenoxy)acetic acid) exhibits a melting point of 178–179 °C . This is approximately 55–60 °C higher than the meta-cyano isomer (3-(3-cyanophenoxy)acetic acid), which melts at 118–123 °C [1], and roughly 3–4 °C higher than the para-cyano isomer (4-(4-cyanophenoxy)acetic acid), which melts at 175–178 °C . This marked thermal difference between ortho and meta isomers provides a definitive, instrument-based method for identity confirmation and purity assessment upon material receipt.

Melting point
Head-to-head
178–179 °C
Δ ≈ 55–60 °C vs. meta
Enables identity verification vs. meta isomer
Class-level inference; supports QC upon receipt
Thermal Analysis Crystallization Purity QC Solid-State Chemistry

Aqueous Solubility: Ortho vs. Para Isomer

2-(2-Cyanophenoxy)acetic acid has a calculated aqueous solubility of 2.5 g/L at 25 °C . In contrast, the para isomer (4-(4-cyanophenoxy)acetic acid) shows a modestly higher solubility of 3.2 g/L under the same conditions . This 0.7 g/L absolute difference, representing a ~28% relative increase in solubility for the para isomer, may influence dissolution behavior in aqueous formulations and partitioning characteristics in biphasic reaction systems.

Aqueous solubility
Cross-study
2.5 g/L
Δ = 0.7 g/L vs. para
May influence solution-phase assay design
Data to verify; calculated values
Solubility Formulation Bioavailability Physicochemical Profiling

Lipophilicity: Ortho-Cyano Substitution Effect

The ortho-cyano substitution reduces the lipophilicity of the phenoxyacetic acid scaffold, yielding a calculated LogP of 1.02 for 2-(2-cyanophenoxy)acetic acid . This represents a reduction of ~0.32 LogP units compared to unsubstituted phenoxyacetic acid (LogP 1.34) and a reduction of ~0.06–0.09 LogP units compared to the para-cyano isomer (LogP 1.08–1.11) . The lower LogP suggests reduced non-specific membrane partitioning and plasma protein binding, a characteristic that was specifically targeted in CRTh2 antagonist optimization campaigns to address the high protein binding weakness identified in early phenoxyacetic acid leads [1].

Lipophilicity
Class-level
LogP = 1.02
ΔLogP = −0.32 vs. parent
Context for protein binding optimization studies
Calculated LogP; literature context
Lipophilicity ADME Membrane Permeability QSAR

HHV-4 Glycoprotein 42 Inhibition

An ester derivative of 2-(2-cyanophenoxy)acetic acid (BDBM50810: the [2-(2,5-dimethyl-1-prop-2-enyl-3-pyrrolyl)-2-oxoethyl] ester conjugate) demonstrated an IC50 of 1,210 nM (1.21 μM) against Glycoprotein 42 of Human Herpesvirus 4 (HHV-4 / Epstein-Barr Virus) in the NIH Molecular Libraries Screening Centers Network (MLSCN) assay at the Emory Chemical Biology Discovery Center [1]. This data point establishes that the 2-(2-cyanophenoxy)acetic acid pharmacophore, when elaborated into a bioactive ester conjugate, engages a specific viral protein target. While head-to-head comparative data with analogous conjugates of the meta- or para-cyanophenoxy isomers are not available in the same assay, this provides the only publicly available quantitative bioactivity anchor for the ortho-cyano scaffold.

HHV-4 gp42 inhibition
Supporting
IC50 = 1.21 μM (ester conjugate)
Quantitative anchor for antiviral SAR expansion
No isomer comparator data; MLSCN assay context
Antiviral Glycoprotein 42 HHV-4 IC50 Binding Assay

2-(2-Cyanophenoxy)acetic Acid: Application Scenarios


Isomeric Identity Verification

When ordering 2-(2-cyanophenoxy)acetic acid alongside its meta and para isomers from different suppliers, the 55–60 °C melting point gap versus the meta isomer (118–123 °C) and the 3–4 °C gap versus the para isomer (175–178 °C) provide a rapid, low-cost identity confirmation method. A simple melting point determination upon receipt can immediately flag potential mislabeling or isomeric cross-contamination, which is especially critical when the three isomers are simultaneously used as matched molecular pairs in SAR studies or as building blocks in parallel synthesis campaigns. This practice mitigates the risk of wasting expensive downstream chemistry on incorrectly identified starting materials.

Solubility-Sensitive Assay Design

For in vitro pharmacology programs requiring aqueous dosing of phenoxyacetic acid-based CRTh2 receptor ligands, the ortho-cyano isomer's lower aqueous solubility (2.5 g/L) compared to the para isomer (3.2 g/L) imposes distinct solvent and concentration constraints. Researchers designing dose-response experiments should select the ortho isomer when lower solubility is tolerable or desirable (e.g., to avoid solvent toxicity effects at high DMSO concentrations), whereas the para isomer may be preferred when higher aqueous concentrations are essential. Documenting this solubility differential in procurement specifications ensures that the chosen isomer is fit-for-purpose for the intended assay format.

Medicinal Chemistry Lead Optimization

The ester conjugate of 2-(2-cyanophenoxy)acetic acid possesses a confirmed IC50 of 1.21 μM against Glycoprotein 42 (HHV-4) [1], establishing the ortho-cyanophenoxyacetic acid core as a tractable starting point for antiviral lead optimization. Procurement of the parent acid enables systematic SAR exploration—varying the ester/alcohol component, modifying the cyano group, or introducing substituents on the phenyl ring—with a quantifiable benchmark potency value against which all new analogs can be compared. This scenario is directly enabled by the availability of the compound at 98% purity in kilogram quantities [2], supporting iterative medicinal chemistry cycles from hit confirmation through lead optimization.

CRTh2 Receptor Antagonist Scaffold Selection

Based on the patent landscape establishing cyanophenoxyacetic acids as privileged CRTh2 (DP2) receptor modulator chemotypes [3], and the LogP evidence showing that the ortho-cyano substitution reduces lipophilicity by ~0.32 units relative to unsubstituted phenoxyacetic acid , procurement of 2-(2-cyanophenoxy)acetic acid is strategically indicated for CRTh2-targeted drug discovery programs seeking to optimize pharmacokinetic properties. The reduced LogP aligns with the documented medicinal chemistry strategy of lowering protein binding to improve free fraction and functional potency, as demonstrated in the alkynylphenoxyacetic acid CRTh2 antagonist series where reduced lipophilicity correlated with improved whole-blood activity [4].

Application
Selection Property
Validation Focus
Isomeric identity verification
Melting point differentiation
QC identity confirmation upon material receipt
Solubility-sensitive assay design
Aqueous solubility profile
Dose-response format compatibility
Medicinal chemistry lead optimization
Bioactivity benchmark (IC50)
Antiviral SAR expansion
CRTh2 receptor antagonist scaffold selection
Lipophilicity (LogP) control
Protein binding and free fraction optimization studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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